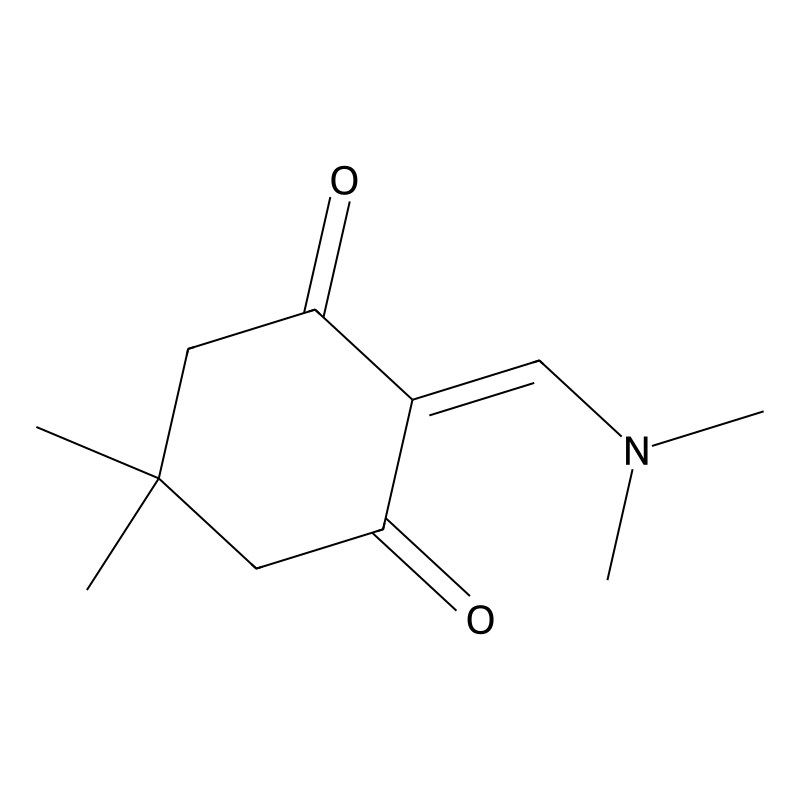2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, also known as DMAD-dimedone, can be synthesized through the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with dimethylformamide-dimethylacetal (DMF-DMA) []. This reaction scheme has been reported in various research publications [, ].
Potential Applications:
Research suggests that 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione may have potential applications in various scientific fields, including:
- Synthesis of Heterocyclic Compounds: DMAD-dimedone can serve as a building block for the synthesis of various heterocyclic compounds, including pyrazoles [, ]. Pyrazoles are a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry and materials science [].
- Biological Activity Exploration: Studies have explored the potential biological activity of DMAD-dimedone and its derivatives. However, the research is limited, and further investigation is needed to understand its potential therapeutic effects [].
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with the molecular formula . It features a cyclohexane ring substituted with two methyl groups at the 5-position and a dimethylaminomethylene group at the 2-position. The compound is characterized by its unique structure, which includes a ketone functional group, making it an interesting subject for various chemical and biological studies. Its crystal structure has been analyzed, revealing a monoclinic system with specific lattice parameters, indicating its solid-state properties .
The primary synthesis of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal in dry xylene. This reaction typically occurs under reflux conditions for several hours, resulting in a yield of approximately 71% . The compound can also participate in various reactions typical of carbonyl compounds, such as nucleophilic additions and condensation reactions.
Research indicates that 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione exhibits a range of biological activities. It has been noted for its potential antidiabetic properties due to its ability to form complexes with metal ions like iron, which are crucial for enzymatic functions . Additionally, derivatives of this compound have shown promise in inhibiting certain enzymes and may possess herbicidal properties .
The synthesis method primarily involves the following steps:
- Reagents Preparation: A mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal is prepared.
- Reaction Conditions: The mixture is refluxed in dry xylene for about 2 hours.
- Isolation: After cooling, the solid product is recrystallized from ethanol to purify the compound.
- Characterization: The synthesized compound is characterized using spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione has potential applications in:
- Pharmaceuticals: As a precursor for developing antidiabetic drugs and other therapeutic agents.
- Agriculture: Its derivatives may be used as herbicides due to their biological activity against certain plant species .
Several compounds share structural similarities with 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione. Below are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5,5-Dimethylcyclohexane-1,3-dione | Lacks dimethylaminomethylene group | Simpler structure; serves as a precursor |
| Dimethylaminomethylene cyclopentanone | Cyclopentane ring instead of cyclohexane | Smaller ring size may affect reactivity |
| N,N-Dimethylbenzylamine | Aromatic amine structure | Different functional group leading to distinct biological activities |
The uniqueness of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione lies in its specific cyclohexane framework combined with the dimethylaminomethylene moiety, which contributes to its distinctive chemical reactivity and biological properties compared to these similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








